2,6-diamino-4-(4-pyridyl)-4H-thiin-3,5-dicarbonitrile
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Overview
Description
2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE is a complex organic compound that features a pyridine ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct amination of 4-methylpyridine with sodium amide in a tetralin solution can yield intermediates that are further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in tetralin solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which is crucial in its potential anticancer properties . The pathways involved often include the inhibition of DNA synthesis and repair mechanisms, leading to cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-DIAMINO-4-(4-PYRIDYL)-4H-THIOPYRAN-3,5-DICARBONITRILE is unique due to its thiopyran ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for developing new materials and studying complex biochemical interactions.
Properties
Molecular Formula |
C12H9N5S |
---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2,6-diamino-4-pyridin-4-yl-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H9N5S/c13-5-8-10(7-1-3-17-4-2-7)9(6-14)12(16)18-11(8)15/h1-4,10H,15-16H2 |
InChI Key |
SDDJYGNIRSAJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
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